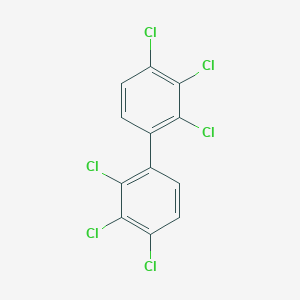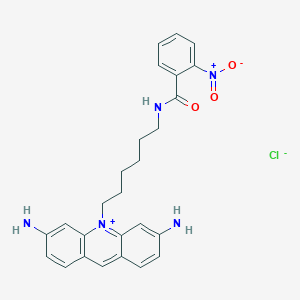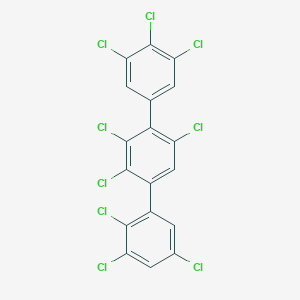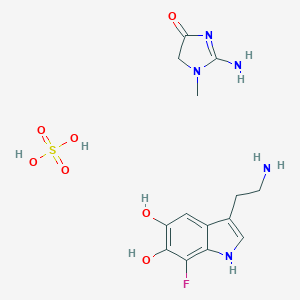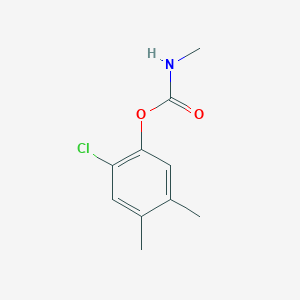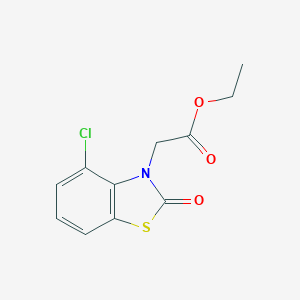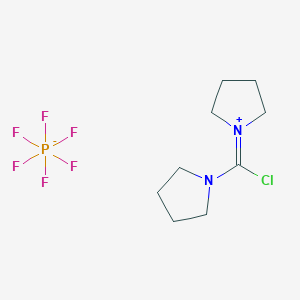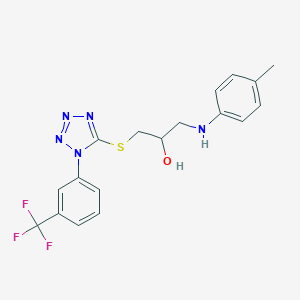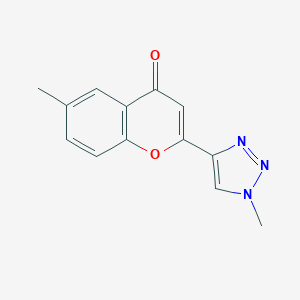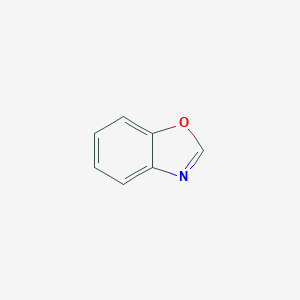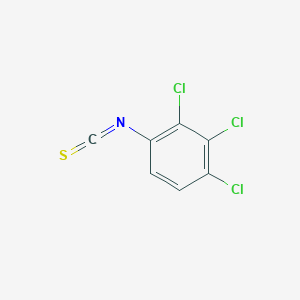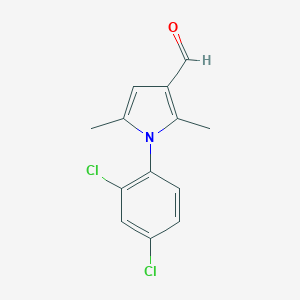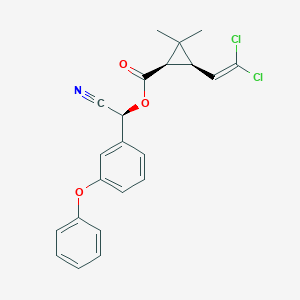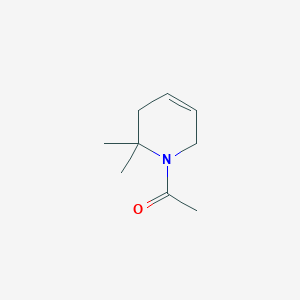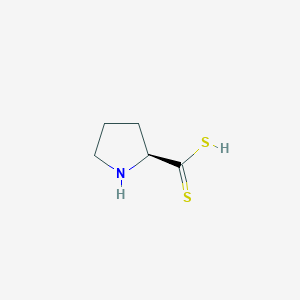
Prolinedithiocarbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prolinedithiocarbamate (PDTC) is a chemical compound that has been widely studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegeneration. PDTC belongs to the class of dithiocarbamates, which are known for their antioxidant and anti-inflammatory properties.
Mecanismo De Acción
Prolinedithiocarbamate exerts its biological effects by inhibiting the activity of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of genes involved in inflammation, immune response, and cell survival. Prolinedithiocarbamate also acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
Efectos Bioquímicos Y Fisiológicos
Prolinedithiocarbamate has been shown to have several biochemical and physiological effects. It inhibits the expression of pro-inflammatory cytokines such as interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6). Prolinedithiocarbamate also inhibits the activity of enzymes involved in the production of reactive oxygen species (ROS) such as NADPH oxidase and xanthine oxidase. Prolinedithiocarbamate has been shown to induce apoptosis in cancer cells by activating caspases and inhibiting anti-apoptotic proteins.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Prolinedithiocarbamate has several advantages for lab experiments. It is a stable and non-toxic compound that can be easily synthesized. Prolinedithiocarbamate can be used in various in vitro and in vivo studies to investigate its effects on different cell types and animal models. However, Prolinedithiocarbamate has some limitations. It has poor solubility in water, which can affect its bioavailability and efficacy. Prolinedithiocarbamate can also interfere with the activity of other enzymes and proteins, which can lead to off-target effects.
Direcciones Futuras
Prolinedithiocarbamate has shown promising results in various scientific research applications. Future studies should focus on optimizing the synthesis method of Prolinedithiocarbamate to improve its solubility and bioavailability. Further studies are needed to investigate the effects of Prolinedithiocarbamate on different diseases and animal models. Prolinedithiocarbamate can also be used in combination with other compounds to enhance its therapeutic potential. Overall, Prolinedithiocarbamate is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.
Conclusion
Prolinedithiocarbamate is a chemical compound that has been extensively studied for its potential therapeutic applications in various diseases. It has anti-inflammatory, antioxidant, and anti-cancer properties and exerts its biological effects by inhibiting the activity of NF-κB and reducing oxidative stress. Prolinedithiocarbamate has several advantages for lab experiments, but it also has some limitations. Future studies should focus on optimizing the synthesis method of Prolinedithiocarbamate and investigating its effects on different diseases and animal models. Prolinedithiocarbamate is a promising compound that has the potential to be developed as a therapeutic agent for various diseases.
Métodos De Síntesis
Prolinedithiocarbamate can be synthesized through the reaction of proline and carbon disulfide in the presence of a base such as sodium hydroxide. This method yields a pure form of Prolinedithiocarbamate that can be used for various scientific research applications.
Aplicaciones Científicas De Investigación
Prolinedithiocarbamate has been extensively studied for its therapeutic potential in various diseases. It has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties. Prolinedithiocarbamate has been used in several in vitro and in vivo studies to investigate its effects on cell proliferation, apoptosis, and oxidative stress.
Propiedades
Número CAS |
135467-92-4 |
|---|---|
Nombre del producto |
Prolinedithiocarbamate |
Fórmula molecular |
C5H9NS2 |
Peso molecular |
147.3 g/mol |
Nombre IUPAC |
(2S)-pyrrolidine-2-carbodithioic acid |
InChI |
InChI=1S/C5H9NS2/c7-5(8)4-2-1-3-6-4/h4,6H,1-3H2,(H,7,8)/t4-/m0/s1 |
Clave InChI |
NOQMBGVHFWMDIE-BYPYZUCNSA-N |
SMILES isomérico |
C1C[C@H](NC1)C(=S)S |
SMILES |
C1CC(NC1)C(=S)S |
SMILES canónico |
C1CC(NC1)C(=S)S |
Sinónimos |
PDTC proline dithiocarbamate prolinedithiocarbamate |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



